![molecular formula C23H20N4O4S B2765916 N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-10-1](/img/structure/B2765916.png)

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

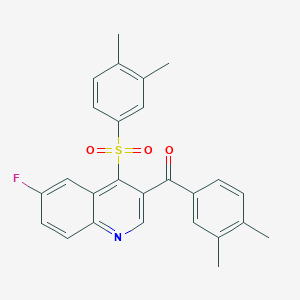

This compound is a complex organic molecule that contains several functional groups, including an indole group, a thiazole group, and a benzo[d][1,3]dioxole group . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Benzo[d][1,3]dioxole is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are often used to analyze and confirm the structure of similar compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the indole group might undergo electrophilic substitution at the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of aromatic rings might contribute to the compound’s stability and the polar functional groups might influence its solubility .Scientific Research Applications

Anti-Inflammatory Applications

The compound’s structure suggests potential anti-inflammatory activity. Its benzodioxole and thiazole moieties may interact with inflammatory pathways, making it a candidate for drug development. Further studies could explore its effects on cytokine production, NF-κB signaling, and COX-2 inhibition .

Analgesic Properties

Given the presence of an indole ring, which is associated with analgesic effects, this compound might have pain-relieving properties. Investigating its binding affinity to opioid receptors and its impact on pain pathways could provide valuable insights .

Anticancer Potential

The benzothiazole and indole derivatives have been linked to anticancer activity. Researchers could explore whether this compound exhibits cytotoxic effects against specific cancer cell lines. Mechanistic studies might reveal its impact on cell cycle regulation, apoptosis, or angiogenesis .

Antimicrobial Activity

The thiazole and indole moieties often contribute to antimicrobial properties. Evaluating this compound against bacteria, fungi, and viruses could uncover its potential as a novel antimicrobial agent .

Ulcerogenic Effects

While the compound’s structure doesn’t directly suggest ulcerogenic properties, it’s essential to investigate any adverse effects. Animal models and in vitro assays can assess its impact on gastric mucosa and ulcer formation .

Antioxidant Capacity

The benzodioxole ring may confer antioxidant properties. Assessing its radical-scavenging ability and potential protective effects against oxidative stress could be worthwhile .

Anti-Allergic Activity

Indole derivatives sometimes exhibit anti-allergic effects. Researchers could explore whether this compound modulates histamine release or mast cell activation .

Other Biological Activities

Given the diverse pharmacological properties of both tryptamine and carprofen, it’s worth investigating additional effects. These might include interactions with neurotransmitter systems, enzyme inhibition, or metabolic pathways .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitdihydroorotate dehydrogenase (DHODH) , which plays a crucial role in the de novo synthesis of pyrimidines in cells .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit dhodh . DHODH inhibitors have immunosuppressant, antiproliferative, and antimalarial activities .

Biochemical Pathways

The compound likely affects the pyrimidine synthesis pathway by inhibiting DHODH . This inhibition can lead to a decrease in the synthesis of pyrimidines, which are essential components of DNA and RNA. This can affect cell proliferation and immune response, among other cellular processes .

Result of Action

Given its potential role as a dhodh inhibitor, it could lead to a decrease in pyrimidine synthesis, affecting various cellular processes such as cell proliferation and immune response .

Future Directions

properties

IUPAC Name |

N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c28-21(24-8-7-15-11-25-18-4-2-1-3-17(15)18)10-16-12-32-23(26-16)27-22(29)14-5-6-19-20(9-14)31-13-30-19/h1-6,9,11-12,25H,7-8,10,13H2,(H,24,28)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGPXRRESRXGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2765838.png)

![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)

![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)propanamide](/img/structure/B2765843.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide](/img/structure/B2765845.png)

![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2765849.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2765850.png)

![1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2765852.png)